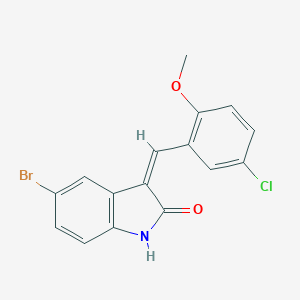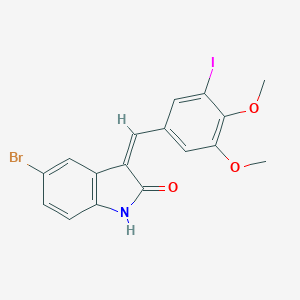![molecular formula C27H30N6O2S B307850 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in scientific research. This compound is a triazine derivative that has been synthesized through a series of chemical reactions. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and growth. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one has both biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one is its potential use as a chemotherapeutic agent. This compound has been shown to have anti-cancer properties and may be effective in the treatment of certain types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders and may have neuroprotective effects. One limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one. One direction is to further study the mechanism of action of this compound to better understand its anti-cancer and neuroprotective properties. Another direction is to study the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one involves a series of chemical reactions. The starting material for the synthesis is 2-amino-4,6-dihydroxypyrimidine, which is reacted with 1-bromoheptane to obtain 2-(heptylsulfanyl)pyrimidine. This compound is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-(heptylsulfanyl)-4,6-dimethoxy-1,3,5-triazine. The final step involves the reaction of 2-(heptylsulfanyl)-4,6-dimethoxy-1,3,5-triazine with 2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]aniline to obtain 3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one.
Propriétés
Nom du produit |
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C27H30N6O2S |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C27H30N6O2S/c1-3-4-5-6-12-17-36-27-29-25(34)24(30-31-27)21-15-10-11-16-23(21)28-18-22-19(2)32-33(26(22)35)20-13-8-7-9-14-20/h7-11,13-16,18,28H,3-6,12,17H2,1-2H3,(H,29,31,34)/b22-18- |
Clé InChI |
JVNKMCUNTYPBIS-PYCFMQQDSA-N |
SMILES isomérique |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2N/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2NC=C3C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES canonique |
CCCCCCCSC1=NC(=O)C(=NN1)C2=CC=CC=C2NC=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B307772.png)
![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)



![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307789.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307793.png)